molecular formula C11H10N2O4 B3990880 1-ethyl-4-hydroxy-3-nitroquinolin-2(1H)-one

1-ethyl-4-hydroxy-3-nitroquinolin-2(1H)-one

Cat. No.: B3990880
M. Wt: 234.21 g/mol
InChI Key: RKZDBJLZURXMRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-4-hydroxy-3-nitroquinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. This compound, with its unique functional groups, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-hydroxy-3-nitroquinolin-2(1H)-one typically involves the nitration of a quinoline precursor followed by ethylation and hydroxylation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and ethylation processes, with careful control of reaction conditions to ensure consistency and quality. The use of continuous flow reactors and automated systems may enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-hydroxy-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Substitution reactions may involve alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Formation of 1-ethyl-4-oxo-3-nitroquinolin-2(1H)-one.

    Reduction: Formation of 1-ethyl-4-hydroxy-3-aminoquinolin-2(1H)-one.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

1-ethyl-4-hydroxy-3-nitroquinolin-2(1H)-one may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-4-hydroxy-3-nitroquinolin-2(1H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline: Known for its antimicrobial properties.

    3-nitroquinoline: Used in the synthesis of dyes and pharmaceuticals.

    1-ethylquinoline: A precursor for various chemical reactions.

Uniqueness

1-ethyl-4-hydroxy-3-nitroquinolin-2(1H)-one is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

1-ethyl-4-hydroxy-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-12-8-6-4-3-5-7(8)10(14)9(11(12)15)13(16)17/h3-6,14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZDBJLZURXMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 1-ethyl-4-hydroxy carbostyril (1.09 g; 0.00575 mole) in glacial acetic acid (5 ml) was swirled during the rapid addition of concentrated nitric acid (1.25 ml; d 1.42) and the dark liquid heated for 5 minutes at 100° C. The yellow solid which separated on cooling was filtered off and washed well with ethanol m.p. 154°-5° C (decomp). (Found; C, 56.54; H, 4.52; N, 11.56; C11H10N2O4 requires; C, 56.41; H, 4.30, N, 11.96%).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-4-hydroxy-3-nitroquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
1-ethyl-4-hydroxy-3-nitroquinolin-2(1H)-one
Reactant of Route 3
1-ethyl-4-hydroxy-3-nitroquinolin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
1-ethyl-4-hydroxy-3-nitroquinolin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
1-ethyl-4-hydroxy-3-nitroquinolin-2(1H)-one
Reactant of Route 6
1-ethyl-4-hydroxy-3-nitroquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.